molecular formula C18H43N5O2 B12803989 Einecs 305-574-9 CAS No. 94713-30-1

Einecs 305-574-9

Cat. No.: B12803989
CAS No.: 94713-30-1
M. Wt: 361.6 g/mol
InChI Key: BROFILKUGREYMM-UHFFFAOYSA-N
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Description

Einecs 305-574-9, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is known for its explosive properties. This compound is primarily used in military applications, but it also has uses in industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Dinitrotoluene is finally nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes. The process is carefully controlled to ensure safety and efficiency. The nitration reactors are designed to handle the exothermic nature of the reactions, and the final product is purified through crystallization and washing to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the conditions.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed

    Oxidation: Products can include carboxylic acids and other oxidized derivatives.

    Reduction: Aminotoluenes and other reduced forms.

    Substitution: Depending on the substituent, various substituted toluenes can be formed.

Scientific Research Applications

2,4,6-trinitrotoluene has several applications in scientific research:

    Chemistry: It is used as a standard explosive in various experiments and studies related to explosive materials.

    Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products is conducted to understand its effects on ecosystems.

    Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure on human health.

    Industry: Used in the mining and construction industries for controlled demolitions and other applications.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation results in a high-pressure explosion.

Comparison with Similar Compounds

2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups on the toluene ring, which gives it distinct explosive properties compared to other nitroaromatic compounds. Its stability and ease of handling also make it a preferred choice in various applications.

Properties

CAS No.

94713-30-1

Molecular Formula

C18H43N5O2

Molecular Weight

361.6 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;8-methylnonanoic acid

InChI

InChI=1S/C10H20O2.C8H23N5/c1-9(2)7-5-3-4-6-8-10(11)12;9-1-3-11-5-7-13-8-6-12-4-2-10/h9H,3-8H2,1-2H3,(H,11,12);11-13H,1-10H2

InChI Key

BROFILKUGREYMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC(=O)O.C(CNCCNCCNCCN)N

Origin of Product

United States

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